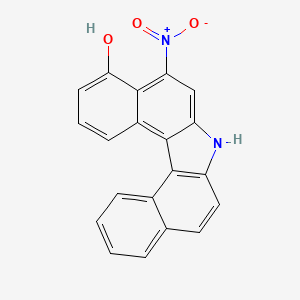
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole is a heterocyclic aromatic compound with a complex structure. It is a derivative of carbazole, which consists of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is known for its potent mutagenic and carcinogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole involves several steps. One common method is the regioselective dilithiation of carbazole derivatives. This process uses n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve dilithiation at specific positions on the carbazole ring . The reaction is followed by electrophilic trapping to introduce the hydroxy and nitro groups at the desired positions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced techniques like selective crystallization and high-temperature distillation can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its mutagenic and carcinogenic effects on cells.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Wirkmechanismus
The compound exerts its effects primarily through interaction with DNA. It forms DNA adducts, leading to mutations and potentially carcinogenesis . The cytochrome P450 family of enzymes plays a crucial role in its metabolism, converting it into reactive intermediates that can bind to DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: The parent compound, less toxic but with similar aromatic properties.
7H-Dibenzo(c,g)carbazole: Another derivative with potent carcinogenic properties.
3,4,5,6-Dibenzocarbazole: Similar structure but different functional groups.
Uniqueness
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole is unique due to its specific functional groups (hydroxy and nitro) that confer distinct chemical reactivity and biological activity. Its potent mutagenic and carcinogenic properties make it a compound of interest in toxicological studies .
Eigenschaften
CAS-Nummer |
188970-83-4 |
|---|---|
Molekularformel |
C20H12N2O3 |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
9-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaen-7-ol |
InChI |
InChI=1S/C20H12N2O3/c23-17-7-3-6-13-19-15(10-16(20(13)17)22(24)25)21-14-9-8-11-4-1-2-5-12(11)18(14)19/h1-10,21,23H |
InChI-Schlüssel |
QOPYNJDQUZIOEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C5C=CC=C(C5=C(C=C4N3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
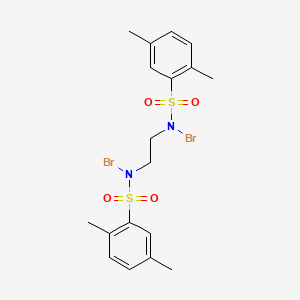
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)

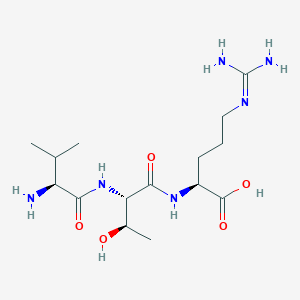
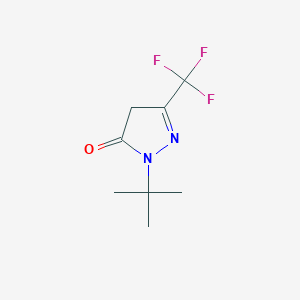
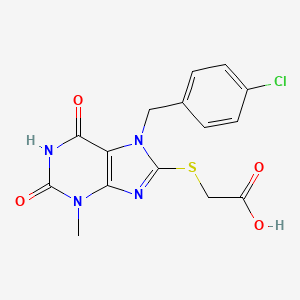

![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)
